molecular formula C8H17N5 B13632283 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine

3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine

Katalognummer: B13632283
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: RTJUUVLNYLAGRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Ethylamino Group: This step involves the alkylation of the triazole ring with an ethylamine derivative under basic conditions.

    Attachment of the Propan-1-amine Group: This can be done through a nucleophilic substitution reaction where the triazole ring is reacted with a suitable alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring into a more saturated ring system.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Saturated ring systems.

    Substitution Products: Various alkylated derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine groups can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylamine: A primary amine with a simpler structure.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H17N5

Molekulargewicht

183.25 g/mol

IUPAC-Name

3-[4-(ethylaminomethyl)triazol-1-yl]propan-1-amine

InChI

InChI=1S/C8H17N5/c1-2-10-6-8-7-13(12-11-8)5-3-4-9/h7,10H,2-6,9H2,1H3

InChI-Schlüssel

RTJUUVLNYLAGRO-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=CN(N=N1)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.